molecular formula C9H8BrFO2 B144643 Methyl 2-(bromomethyl)-5-fluorobenzoate CAS No. 138786-65-9

Methyl 2-(bromomethyl)-5-fluorobenzoate

Cat. No. B144643
M. Wt: 247.06 g/mol
InChI Key: MWSNENBHAODEGV-UHFFFAOYSA-N
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Patent
US08685969B2

Procedure details

A mixture of methyl 2-(bromomethyl)-5-fluorobenzoate (0.750 g, 3.04 mmol) and calcium carbonate (1.823 g, 18.21 mmol) in 1,4-dioxane (30 mL) and water (30.0 mL) was heated at reflux for 2.5 hr. The insoluble material was removed by filtration. The filtrate was concentrated under vacuum and then extracted with CH2Cl2 (4×30 mL). The combined extract was dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (0.423 g, 2.78 mmol, 92% yield) as a white solid.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.823 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
BrC[C:3]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[Ca+2]>O1CCOCC1.O>[F:13][C:10]1[CH:9]=[C:4]2[C:3]([CH2:8][O:7][C:5]2=[O:6])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=C(C=C1)F
Name
Quantity
1.823 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2COC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.78 mmol
AMOUNT: MASS 0.423 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.